molecular formula C12H27ISi B14288664 Heptyl(3-iodopropyl)dimethylsilane CAS No. 127292-85-7

Heptyl(3-iodopropyl)dimethylsilane

Cat. No.: B14288664
CAS No.: 127292-85-7
M. Wt: 326.33 g/mol
InChI Key: QAARLNWNHPDIEK-UHFFFAOYSA-N
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Description

Heptyl(3-iodopropyl)dimethylsilane is an organosilicon compound characterized by a heptyl chain, a 3-iodopropyl group, and two methyl substituents bonded to a central silicon atom. For example, substituting a chloropropyl group with iodide (using NaI in ketone solvents) or azide (using NaN₃ in DMF) could yield the iodinated derivative . The iodine atom in the 3-iodopropyl moiety enhances reactivity in cross-coupling or substitution reactions, making this compound valuable in organic synthesis and materials science.

Properties

CAS No.

127292-85-7

Molecular Formula

C12H27ISi

Molecular Weight

326.33 g/mol

IUPAC Name

heptyl-(3-iodopropyl)-dimethylsilane

InChI

InChI=1S/C12H27ISi/c1-4-5-6-7-8-11-14(2,3)12-9-10-13/h4-12H2,1-3H3

InChI Key

QAARLNWNHPDIEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Si](C)(C)CCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl(3-iodopropyl)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of heptylmagnesium bromide with 3-iodopropyltrimethoxysilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Heptyl(3-iodopropyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) are commonly used.

    Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of silanes with different functional groups (e.g., silanols, siloxanes).

    Reduction: Formation of simpler silanes or silanols.

    Oxidation: Formation of silanols or siloxanes.

Mechanism of Action

The mechanism of action of heptyl(3-iodopropyl)dimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various chemical reactions. The presence of the iodine atom allows for easy substitution, enabling the compound to be modified for specific applications .

Comparison with Similar Compounds

Table 1: Key Properties of Alkyl(halopropyl)dimethylsilanes

Compound Alkyl Chain Substituent Molecular Weight (g/mol) Reactivity Profile Key Applications
Heptyl(3-iodopropyl)dimethylsilane Heptyl Iodopropyl ~290.3 (estimated) High (I⁻ is a strong leaving group) Cross-coupling, surface modification
Butyl(3-iodopropyl)dimethylsilane Butyl Iodopropyl 274.3 Similar to heptyl analog Ligand synthesis
(3-Chloropropyl)ethoxydimethylsilane Ethoxy Chloropropyl 180.75 Moderate (Cl⁻ less reactive than I⁻) Silane coupling agents
Butyl(3-azidopropyl)dimethylsilane Butyl Azidopropyl 241.4 Click chemistry (via azide-alkyne) Bioconjugation

Key Findings :

  • Reactivity : The iodine substituent in this compound facilitates nucleophilic substitutions (e.g., Suzuki couplings) more effectively than chlorine or azide analogs due to its lower bond dissociation energy .
  • Hydrophobicity : Longer alkyl chains (e.g., heptyl vs. butyl) increase hydrophobicity, as evidenced by retention factor (RM) studies in chromatography. Heptyl derivatives exhibit consistent RM values (±0.023), suggesting stable hydrophobic interactions .
  • Thermal Behavior : Heptyl-substituted cyclotriphosphazenes demonstrate mesogenic properties (smectic C/nematic phases), implying that the heptyl chain in silanes may similarly influence liquid crystalline behavior .

Functional Group Variations

Epoxy and Amino Derivatives

Compounds like (3-Glycidoxypropyl)methyldimethoxysilane (boiling point: 264.3°C) and 3-aminopropyldiethoxymethylsilane (MW: 191.34 g/mol) highlight the impact of functional groups:

  • Epoxy groups (e.g., glycidoxy) enable ring-opening reactions for polymer cross-linking, whereas iodo groups prioritize electrophilic substitutions .
  • Amino-functionalized silanes (e.g., 3-aminopropyldiethoxymethylsilane) are widely used as coupling agents in composites, contrasting with iodo-silanes' role in synthetic intermediates .

Chloro vs. Iodo Substituents

  • Chloropropyl silanes (e.g., bis(3-chloropropyl)dimethylsilane) exhibit lower reactivity in SN2 reactions compared to iodo analogs, as demonstrated by slower substitution rates with NaN₃ .
  • Iodopropyl silanes are more thermally labile, requiring careful handling to prevent premature degradation.

Physicochemical Properties

  • Solubility: this compound is likely soluble in nonpolar solvents (e.g., hexane, paraffin oil) due to its long alkyl chain, similar to heptyl-substituted cyclotriphosphazenes .

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